Benzenesulfonic acid, 4-diazenyl-

Description

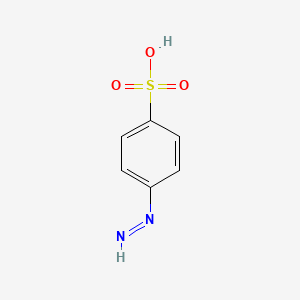

Benzenesulfonic acid, 4-diazenyl- (IUPAC name: 4-(phenyldiazenyl)benzenesulfonic acid; CAS RN: 104-23-4), is an aromatic sulfonic acid derivative characterized by a sulfonic acid (-SO₃H) group at the para position of a benzene ring and a diazenyl (-N=N-) group linked to a phenyl substituent. This compound is structurally significant due to its conjugated π-system, which enables applications in dyes, pH indicators, and catalysis. The diazenyl group facilitates electron delocalization, enhancing its optical properties and reactivity .

Properties

CAS No. |

90829-70-2 |

|---|---|

Molecular Formula |

C6H6N2O3S |

Molecular Weight |

186.19 g/mol |

IUPAC Name |

4-diazenylbenzenesulfonic acid |

InChI |

InChI=1S/C6H6N2O3S/c7-8-5-1-3-6(4-2-5)12(9,10)11/h1-4,7H,(H,9,10,11) |

InChI Key |

IJNCDSUFLUTMQA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N=N)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenesulfonic acid, 4-diazenyl- can be synthesized through the sulfonation of benzene using concentrated sulfuric acid and sulfur trioxide . The reaction involves the electrophilic substitution of the benzene ring, forming benzenesulfonic acid. The diazenyl group can be introduced through a diazotization reaction, where aniline derivatives are treated with nitrous acid, followed by coupling with a suitable aromatic compound .

Industrial Production Methods

Industrial production of benzenesulfonic acid, 4-diazenyl- typically involves large-scale sulfonation processes using fuming sulfuric acid (oleum) and sulfur trioxide. The diazotization and coupling reactions are carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-diazenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction of the diazenyl group can lead to the formation of amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amines.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Benzenesulfonic acid, 4-diazenyl- has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

Biology: Employed in the study of enzyme inhibition and as a probe for biological assays.

Medicine: Investigated for its potential use as a drug candidate for various diseases.

Industry: Utilized in the manufacture of detergents, surfactants, and other industrial chemicals

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4-diazenyl- involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The diazenyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The sulfonic acid group enhances the compound’s solubility and facilitates its use in aqueous environments .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Benzenesulfonic Acid Derivatives

| Compound Name (CAS RN) | Substituents | Key Functional Groups | Applications |

|---|---|---|---|

| 4-Diazenylbenzenesulfonic acid (104-23-4) | -SO₃H at C4; -N=N-C₆H₅ at C4 | Sulfonic acid, diazenyl | Dyes, pH indicators, catalysts |

| Methyl Orange (547-58-0) | -SO₃⁻Na⁺ at C4; -N=N-C₆H₄-N(CH₃)₂ at C4 | Sulfonate, dimethylamino, diazenyl | Acid-base indicator, dye |

| 4-Chloro-2-diazenyl derivative (154946-66-4) | -Cl, -CH₃, and -SO₃H on benzene; pyrazole-linked diazenyl | Sulfonic acid, chloro, methyl, pyrazole | Textile dyes, coordination complexes |

| C10-13 Alkylbenzenesulfonate (68411-30-3) | -SO₃⁻Na⁺ at C4; long-chain alkyl groups (C10–13) | Sulfonate, alkyl chains | Detergents, hydrotropes |

| Clopidogrel besylate (135046-48-9) | -SO₃H linked to Clopidogrel (thienopyridine derivative) | Sulfonic acid, pharmaceutical salt | Anticoagulant drug |

Key Observations :

- Substituent Effects :

- Electron-withdrawing groups (e.g., -Cl, -SO₃H) increase acidity and stability. For example, benzenesulfonic acid derivatives exhibit pKa values as low as -2.8 (pure benzenesulfonic acid) , while Methyl Orange has pKa 3.76 due to electron-donating -N(CH₃)₂ .

- Alkyl chains (e.g., C10–13 in detergents) enhance hydrophobicity, making derivatives effective surfactants .

- Diazenyl Group Role :

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.